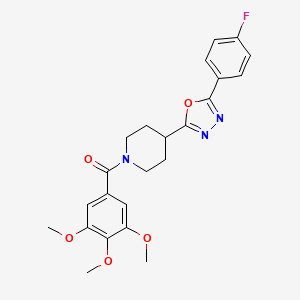![molecular formula C16H17NO3 B2800843 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-46-4](/img/structure/B2800843.png)
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It is related to a class of compounds known as heterocyclic Schiff base ligands . These compounds are often used in the synthesis of transition metal complexes and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The yield of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), was reported to be 81% .Molecular Structure Analysis
The molecular structure of these compounds is typically elucidated using a variety of analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)naphthalen-2-ol (HL 4), are reported as follows: color - brown; melting point - 112–115 °C; conductivity in DMF - 13 ohm^−1 cm^2 mol^−1 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have investigated various synthetic methodologies and characterizations of compounds similar to "1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde," focusing on their potential applications in material science, pharmaceuticals, and organic chemistry.
Design and Synthesis : Compounds with structures related to the query show a wide range of applications in synthesis and drug design. For instance, the design and characterization of new oxazepine derivatives have been explored, demonstrating the utility of related heterocyclic aldehydes in generating Schiff bases, which are pivotal in medicinal chemistry and material science (Jirjees, 2022).
Olfactory Properties : The synthesis and olfactory examination of derivatives, including those related to the compound , reveal their potential use in fragrance chemistry. For example, research on the synthesis of homologues to explore marine and spicy-vanillic odors emphasizes the chemical's relevance in developing new fragrant compounds (Kraft et al., 2010).
Molecular Docking Studies : The facile synthesis of benzodiazepin derivatives from pyrrole-carbaldehyde and their molecular docking studies highlight the role of such compounds in pharmaceutical research, particularly in identifying compounds with specific biological activities (Malathi & Chary, 2019).
Polymerization Applications : The polyaddition reactions of related dihydro-pyran-carbaldehydes with metal complexes showcase their potential applications in creating polymers with specific properties, relevant in material science and engineering (Maślińska-Solich et al., 1995).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other compounds in the benzo[b][1,4]dioxepin class , which have been studied for their potential biological activities.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are common modes of action for many small molecule drugs .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on the structural similarity to other compounds, it may have potential antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-13(10-18)12(2)17(11)14-4-5-15-16(9-14)20-7-3-6-19-15/h4-5,8-10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGOQFMGBNPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCCCO3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
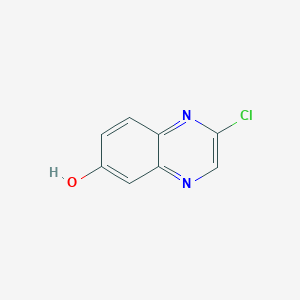
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
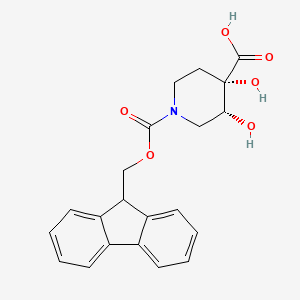
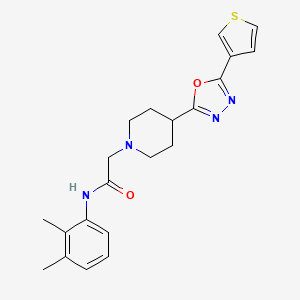
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)


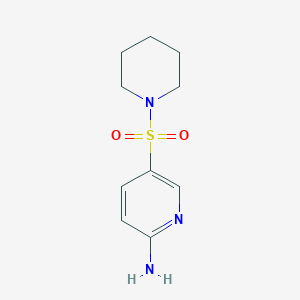

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)
![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)
amino}acetamide](/img/structure/B2800779.png)
![2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride](/img/structure/B2800780.png)
